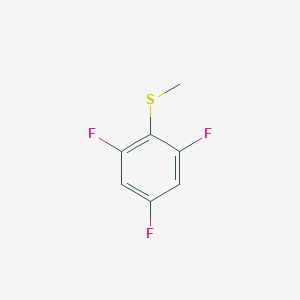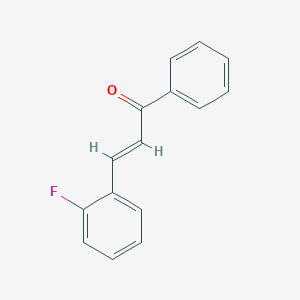
(2E)-3-(2-Fluorophenyl)-1-phenylprop-2-en-1-one, 95%
Overview
Description
2E)-3-(2-Fluorophenyl)-1-phenylprop-2-en-1-one, 95% (hereafter referred to as 2E-FPP) is an organic compound with a wide range of potential applications in research and industry. It is a colorless solid with a melting point of -5°C and a boiling point of 199°C. 2E-FPP has been studied for its use in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.
Scientific Research Applications
2E-FPP has a number of potential applications in scientific research. It has been studied for its use in the synthesis of various compounds, such as 2-fluoro-4-methylbenzaldehyde, 2-fluoro-4-methylbenzyl alcohol, and 2-fluoro-4-methylbenzyl bromide. It has also been used as a starting material for the synthesis of various biologically active compounds, such as 1,2,3-trifluorobenzene, 1-fluoro-2-methylbenzene, and 2-fluoro-4-methylbenzene. In addition, 2E-FPP has been studied for its potential use in the synthesis of nanomaterials, such as carbon nanotubes, graphene, and fullerenes.
Mechanism of Action
Target of Action
NSC636927, also known as (2E)-3-(2-Fluorophenyl)-1-phenylprop-2-en-1-one, is a small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13-Uev1A . The primary target of NSC636927 is the Ubc13-Uev1A enzyme complex, which plays a crucial role in the process of ubiquitination, a post-translational modification involved in various cellular processes including DNA repair, cell cycle regulation, and immune response .
Mode of Action
NSC636927 interacts with its target, the Ubc13-Uev1A enzyme complex, by blocking the formation of Ubc13 and ubiquitin thioester conjugates . This inhibition disrupts the normal function of the enzyme complex, leading to suppressed constitutive NF-κB activity in cells . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Biochemical Pathways
The inhibition of the Ubc13-Uev1A enzyme complex by NSC636927 affects the NF-κB signaling pathway . Under normal conditions, the Ubc13-Uev1A enzyme complex facilitates the ubiquitination process, which is essential for the activation of the NF-κB pathway. By inhibiting this process, NSC636927 can suppress the activation of NF-κB, thereby affecting the downstream effects of this pathway, which include the regulation of immune response and inflammation .
Result of Action
The primary result of NSC636927’s action is the suppression of constitutive NF-κB activity in cells . This can lead to a decrease in the expression of genes regulated by NF-κB, many of which are involved in immune response and inflammation. Therefore, NSC636927 may have potential therapeutic applications in conditions characterized by overactive NF-κB signaling.
Advantages and Limitations for Lab Experiments
2E-FPP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. It is also easy to synthesize, making it a popular choice for researchers. However, 2E-FPP does have some limitations. It is a relatively unstable compound and is prone to decomposition. In addition, it has a low solubility in water, making it difficult to use in aqueous solutions.
Future Directions
The potential future directions for 2E-FPP are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, more research is needed to explore its potential applications in the synthesis of nanomaterials and biologically active compounds. Finally, further studies are needed to determine if 2E-FPP has any potential therapeutic applications.
Synthesis Methods
2E-FPP can be synthesized through a variety of methods. One of the most common methods involves the condensation of 2-fluorobenzaldehyde and benzylprop-2-en-1-one in the presence of a base, such as potassium carbonate. The reaction is carried out at a temperature of 60-70°C for a period of 3-4 hours. The product is then purified by recrystallization from ethyl acetate. Other methods of synthesis include the use of a Grignard reagent, a Wittig reaction, and a Diels-Alder reaction.
properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h1-11H/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKLZUBMPZORHL-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314236 | |
| Record name | trans-2-Fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Fluorophenyl)-1-phenylprop-2-en-1-one | |
CAS RN |
22966-06-9 | |
| Record name | trans-2-Fluorochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-2-Fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)


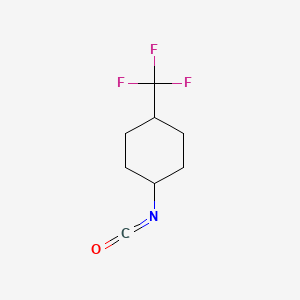
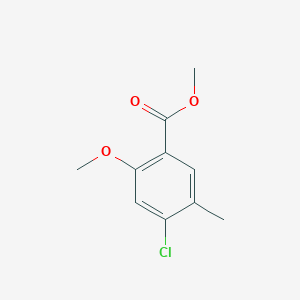
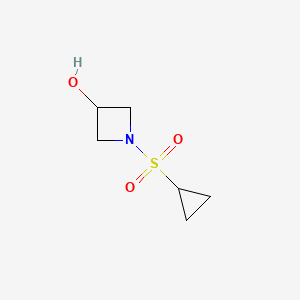
![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)



